molecular formula C2HBrClF3 B1214638 (R)-halothane CAS No. 51230-17-2

(R)-halothane

Cat. No.: B1214638
CAS No.: 51230-17-2
M. Wt: 197.38 g/mol
InChI Key: BCQZXOMGPXTTIC-SFOWXEAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Halothane is a single-enantiomer form of the inhalational general anesthetic halothane. Halothane is a chiral molecule, and the (R)-enantiomer is a subject of interest for investigating the stereoselective actions of anesthetic agents on biological systems . While the exact mechanism of general anesthetics is complex and not fully delineated, research indicates that halothane acts on multiple molecular targets . It activates GABAA and glycine receptors, inhibits NMDA receptors and neuronal nicotinic acetylcholine receptors (nAChRs), and activates certain two-pore potassium channels (e.g., TREK-1) . These actions contribute to an overall depressant effect on the central nervous system. The racemic mixture of halothane has been largely replaced in clinical settings by newer agents due to concerns regarding side effects like hepatotoxicity, but it remains a valuable tool for basic science research . Studying the (R)-enantiomer in isolation allows researchers to probe the specific pharmacological contributions of a single chiral form, which may differ from its (S)-counterpart despite identical physicochemical properties . This is essential for understanding the fundamental principles of anesthetic action and for the potential development of future agents with improved safety profiles. This product is provided for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51230-17-2

Molecular Formula

C2HBrClF3

Molecular Weight

197.38 g/mol

IUPAC Name

(2R)-2-bromo-2-chloro-1,1,1-trifluoroethane

InChI

InChI=1S/C2HBrClF3/c3-1(4)2(5,6)7/h1H/t1-/m0/s1

InChI Key

BCQZXOMGPXTTIC-SFOWXEAESA-N

SMILES

C(C(F)(F)F)(Cl)Br

Isomeric SMILES

[C@@H](C(F)(F)F)(Cl)Br

Canonical SMILES

C(C(F)(F)F)(Cl)Br

Other CAS No.

51230-17-2

Origin of Product

United States

Stereoselective Synthesis and Enantiomeric Resolution of R Halothane

Enantioselective Synthetic Methodologies for (R)-Halothane

The direct asymmetric synthesis of this compound presents a significant challenge to synthetic chemists due to the small and relatively unfunctionalized nature of the molecule. Traditional approaches to stereoselective synthesis often rely on the presence of larger functional groups that can interact effectively with chiral catalysts or reagents. Consequently, the literature on the direct enantioselective synthesis of this compound is sparse.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach typically involves the use of a chiral catalyst, often a metal complex with a chiral ligand, to control the stereochemical outcome of a reaction. However, the application of this methodology to the direct synthesis of this compound is not well-documented in peer-reviewed literature. The primary challenge lies in designing a catalytic system that can effectively differentiate between the two prochiral faces of a suitable precursor to introduce the bromine and chlorine atoms with high enantioselectivity. The small size of the substrates and the harsh conditions often required for halogenation reactions further complicate the development of such catalytic systems.

Chemo-Enzymatic Approaches to this compound Enantiomers

Chromatographic and Physical Enantiomeric Resolution Techniques for Halothane (B1672932)

Given the challenges in direct asymmetric synthesis, the resolution of racemic halothane is the most practical and widely reported method for obtaining the pure enantiomers. Chromatographic techniques, in particular, have proven to be highly effective for this purpose.

Chiral Stationary Phase Gas Chromatography for Halothane Enantiomer Separation

Chiral stationary phase gas chromatography (GC) is a powerful analytical and preparative technique for separating enantiomers of volatile compounds like halothane. This method utilizes a capillary column coated with a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

Seminal work in this area demonstrated the complete optical resolution of racemic halothane using cyclodextrin-based CSPs. nih.gov Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with guest molecules, and their derivatives are highly effective chiral selectors in GC.

Specifically, the use of a per-n-pentylated α-cyclodextrin (Lipodex A) capillary column has been reported to achieve baseline separation of halothane enantiomers. nih.gov Another highly effective CSP is octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin . nih.gov These CSPs provide a chiral environment within the GC column, allowing for the differential interaction and subsequent separation of the (R)- and (S)-enantiomers of halothane.

Below are representative tables detailing the chromatographic conditions and separation parameters for the enantiomeric resolution of halothane on these chiral stationary phases.

Table 1: GC Enantioseparation of Halothane on a Per-n-pentylated α-Cyclodextrin (Lipodex A) Column

ParameterValue
Column Per-n-pentylated α-cyclodextrin (Lipodex A)
Column Dimensions Data not available in sufficient detail
Carrier Gas Data not available in sufficient detail
Temperature Program Data not available in sufficient detail
Retention Time this compound Specific data not available
Retention Time (S)-halothane Specific data not available
Separation Factor (α) Reported as achieving complete resolution nih.gov
Resolution (Rs) Reported as achieving complete resolution nih.gov

Table 2: GC Enantioseparation of Halothane on an Octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin Column

ParameterValue
Column Octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin
Column Dimensions Data not available in sufficient detail
Carrier Gas Data not available in sufficient detail
Temperature Program Data not available in sufficient detail
Retention Time this compound Specific data not available
Retention Time (S)-halothane Specific data not available
Separation Factor (α) Reported as achieving complete resolution nih.gov
Resolution (Rs) Reported as achieving complete resolution nih.gov

High-Performance Liquid Chromatography with Chiral Selectors for this compound

High-performance liquid chromatography (HPLC) is another powerful technique for the separation of enantiomers. Chiral HPLC relies on the use of a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation. While HPLC is a versatile technique for a wide range of compounds, its application to the direct enantiomeric resolution of the highly volatile anesthetic halothane is not as commonly reported as GC methods.

The principles of chiral HPLC involve the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. Common chiral selectors used in HPLC include polysaccharide derivatives (e.g., cellulose (B213188) and amylose (B160209) carbamates), proteins, cyclodextrins, and macrocyclic antibiotics. The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. However, specific studies detailing the successful application of chiral HPLC for the resolution of (R)- and (S)-halothane, including the types of columns and mobile phases used, are not prominent in the scientific literature.

Advanced Analytical Characterization of R Halothane Enantiomers

Quantitative Enantiomeric Purity Determination in (R)-Halothane Samples

The accurate quantification of enantiomeric purity, often expressed as enantiomeric excess (ee), is paramount for assessing the composition of halothane (B1672932) samples. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the primary techniques for achieving this separation and quantification.

Gas Chromatography (GC): Chiral GC, utilizing chiral stationary phases (CSPs), is a well-established method for separating volatile chiral compounds like halothane nih.govcsfarmacie.czresearchgate.netgcms.cz. Modified cyclodextrins, such as those derivatized with acyl or silyl (B83357) groups, are frequently employed as CSPs due to their ability to form inclusion complexes with analytes, thereby differentiating enantiomers researchgate.netresearchgate.net. Studies have demonstrated the effectiveness of specific cyclodextrin (B1172386) derivatives in achieving significant enantioseparation factors for volatile anesthetics, including halothane researchgate.netresearchgate.net. The separation is typically monitored by flame ionization detectors (FID) or mass spectrometers (GC-MS), allowing for the quantification of the relative peak areas of the (R) and (S) enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, employing a variety of CSPs, also offers a robust platform for enantiomeric purity determination. These CSPs can be based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic antibiotics heraldopenaccess.usresearchgate.net. The separation mechanism relies on differential interactions between the enantiomers and the chiral selector on the stationary phase. Detection is commonly achieved using UV-Vis detectors, fluorescence detectors, or mass spectrometers. For quantitative analysis, the peak areas of the separated enantiomers are integrated to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a primary separation technique, NMR spectroscopy can be used for quantitative enantiomeric purity determination when combined with chiral additives. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce non-equivalence in the NMR signals of enantiomers, allowing for their quantification through integration of the separated signals researchgate.netresearchgate.netscispace.comcanada.calibretexts.org. Lanthanide shift reagents, for instance, can complex with basic functional groups, shifting the NMR peaks of enantiomers differently libretexts.org.

Spectroscopic Methods for Absolute Configuration Assignment of this compound

Assigning the absolute configuration (R or S) of an enantiomer requires specialized spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy: These chiroptical techniques measure the interaction of chiral molecules with polarized light. ORD measures the change in the plane of polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. Changes in the CD spectra of proteins upon binding with halothane have been observed, suggesting interactions that might be stereospecific, although direct assignment of halothane's absolute configuration via these methods is complex and often requires comparison with known standards or theoretical calculations heraldopenaccess.usresearchgate.netnih.govacs.orgucdavis.edumdpi.comcapes.gov.br. Halothane's own CD spectrum, if obtainable, could provide information if correlated with known stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: As mentioned, NMR can be used for absolute configuration assignment when employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) researchgate.netresearchgate.netcanada.calibretexts.org. By forming transient diastereomeric complexes or covalent derivatives, the NMR spectra of the enantiomers become distinguishable, and with careful analysis and comparison to known configurations, the absolute configuration can be inferred.

X-ray Crystallography: While challenging for volatile liquids like halothane, X-ray crystallography is the gold standard for determining absolute configuration. If a suitable crystalline derivative or co-crystal of halothane can be formed, anomalous X-ray diffraction can unequivocally establish the absolute stereochemistry researchgate.net.

Coulomb Explosion Imaging (CEI) and Coincidence Spectroscopy: Advanced techniques such as Cold Target Recoil Ion Momentum Spectroscopy (COLTRIMS) and Coulomb Explosion Imaging (CEI) have been developed for single-molecule analysis of chiral species in the gas phase uni-frankfurt.deresearchgate.netarxiv.org. These methods involve ionizing the molecule with photons or electrons and analyzing the momenta of the resulting fragments. By analyzing the correlation between fragment momenta, a "chirality parameter" can be derived, which is sensitive to the enantiomer's handedness. Studies using X-ray single-photon ionization have demonstrated the ability to distinguish enantiomers and determine absolute configuration on a single-molecule level, with specific fragmentation pathways yielding signals that correlate to either the (R) or (S) enantiomer uni-frankfurt.deresearchgate.netarxiv.org. These techniques offer direct, model-independent determination of absolute configuration.

Chromatographic-Mass Spectrometric Integration for this compound Enantiomer Analysis

The hyphenation of chromatographic separation techniques with mass spectrometry (MS) offers a powerful approach for the sensitive and selective analysis of halothane enantiomers, providing both separation and identification capabilities.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): Combining chiral GC columns with MS detection is a widely used strategy for analyzing volatile chiral compounds. The chiral GC column separates the (R) and (S) enantiomers of halothane based on their differential interactions with the CSP. The separated enantiomers then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are detected. This allows for the identification of each enantiomer by its characteristic mass spectrum and the quantification of their relative amounts based on their chromatographic peak areas nih.govoup.comcambridge.org. GC-MS is particularly useful for analyzing halothane in complex matrices, such as biological samples, due to its sensitivity and selectivity oup.com.

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS): Similarly, chiral HPLC coupled with MS detection provides a versatile platform for enantiomer analysis. The chiral stationary phase in the HPLC column separates the halothane enantiomers, which are then detected and identified by the mass spectrometer. LC-MS offers advantages in terms of sample preparation and the ability to analyze a wider range of compounds compared to GC, although halothane's volatility might favor GC. The hyphenation allows for precise quantification and confirmation of identity, even at low concentrations.

Data Table Example: Chiral GC Separation Parameters

Stereoselective Biotransformation and Metabolic Pathways of R Halothane

Enzymatic Stereoselectivity in Halothane (B1672932) Metabolism

The metabolism of halothane is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. openanesthesia.org These enzymes catalyze both oxidative and reductive pathways, with the balance between these pathways and their stereoselectivity playing a crucial role in the biotransformation of (R)-halothane. nih.govclinpgx.org

Research has identified specific cytochrome P450 isoforms responsible for the distinct metabolic pathways of halothane. While much of the research has been conducted on the racemic mixture, stereoselectivity is evident.

Oxidative Metabolism: The oxidative biotransformation of halothane is primarily catalyzed by CYP2E1. clinpgx.orgduke.edu This pathway leads to the formation of a reactive intermediate, trifluoroacetyl chloride, which can covalently bind to liver proteins. tandfonline.com

Reductive Metabolism: Under anaerobic or hypoxic conditions, halothane undergoes reductive metabolism. nih.govnih.gov This process is predominantly catalyzed by CYP2A6 and CYP3A4. clinpgx.orgduke.edunih.gov These isoforms are responsible for producing metabolites such as 2-chloro-1,1-difluoroethene (CDE) and 2-chloro-1,1,1-trifluoroethane (B1216089) (CTE). nih.gov While direct studies on the specific affinity of these isoforms for this compound are limited, the stereoselective outcomes of metabolism suggest differential interactions.

Metabolic PathwayPrimary Cytochrome P450 IsoformsKey Metabolites
OxidativeCYP2E1Trifluoroacetyl Chloride
ReductiveCYP2A6, CYP3A42-chloro-1,1-difluoroethene (CDE), 2-chloro-1,1,1-trifluoroethane (CTE)

The orientation of the this compound molecule within the active site of CYP enzymes dictates its metabolic fate. The oxidative pathway involves an oxygen insertion at the C-H bond. nih.gov In contrast, the reductive pathway is initiated by the transfer of an electron to the halothane molecule, leading to the loss of a bromide ion.

The stereochemistry of the starting enantiomer influences the rate and products of these pathways. Studies have demonstrated that the (R)-isomer of halothane produces significantly higher amounts of trifluoroacetylated (TFA) adducts compared to the (S)-isomer, indicating a stereoselective preference in the oxidative pathway. nih.gov This suggests that the active site of CYP2E1 accommodates this compound in a manner that favors the formation of the trifluoroacetyl chloride intermediate.

Identification and Mechanistic Characterization of this compound Stereoselective Metabolites

The stereoselective metabolism of this compound results in a specific profile of metabolites, most notably the products of oxidative biotransformation.

The oxidative metabolism of halothane by cytochrome P450 generates trifluoroacetyl chloride. tandfonline.com This highly reactive intermediate can acylate cellular proteins, forming trifluoroacetylated (TFA) adducts. duke.edutandfonline.com These modified proteins are believed to be central to the immune-mediated hepatotoxicity occasionally associated with halothane. nih.gov

A key aspect of halothane's stereoselective metabolism is the differential formation of these TFA adducts from its enantiomers. Research has shown that the (R)-enantiomer is preferentially metabolized to form these covalently bound adducts on liver proteins. nih.gov This suggests that this compound is a better substrate for the specific P450 isoforms (primarily CYP2E1) that catalyze this oxidative transformation. The formation of TFA adducts involves the covalent binding of the trifluoroacetyl group to lysine (B10760008) residues and other nucleophilic groups on various liver proteins, including protein disulfide isomerase and microsomal carboxylesterase. nih.gov

Following the initial Phase I metabolism (oxidation or reduction), halothane metabolites can undergo Phase II conjugation reactions, which typically render them more water-soluble for excretion. mdpi.com Metabolites of halothane have been found conjugated with L-cysteine. nih.govnih.gov Another identified metabolite is N-trifluoroacetyl-ethanolamine. nih.govnih.govmayoclinic.org

While the general pathways of conjugation for halothane metabolites are known, specific details regarding the stereochemical aspects of these reactions for metabolites derived purely from this compound are not extensively documented. It is plausible that the stereochemistry of the initial metabolites derived from this compound could influence the rate and nature of their subsequent conjugation, but further research is needed to fully characterize these stereoselective conjugation pathways.

Comparative Biotransformation Kinetics of (R)- and (S)-Halothane Enantiomers in Model Systems

In vivo studies using animal models have been employed to compare the metabolic kinetics of (R)- and (S)-halothane. In one study involving B6C3F1 mice, animals were treated with this compound, (S)-halothane, or the racemic mixture. tandfonline.com The findings indicated a clear stereoselective difference in the formation of TFA-protein adducts, with the (R)-enantiomer showing a greater propensity for forming these adducts. tandfonline.comnih.gov This points to a higher rate of oxidative metabolism for the (R)-enantiomer in this model system.

EnantiomerRelative Rate of Oxidative Metabolism (TFA Adduct Formation)Observed Whole-Body Pharmacokinetics
This compoundHigherNo significant difference from (S)-enantiomer in some models
(S)-HalothaneLowerNo significant difference from (R)-enantiomer in some models

Molecular and Subcellular Mechanisms of R Halothane Interaction Non Clinical Focus

Stereoselective Interactions with Ligand-Gated Ion Channel Receptors

The differential effects of (R)-halothane on ligand-gated ion channels are crucial to its molecular mechanism of action. These receptors, which are fundamental to synaptic transmission, exhibit varying degrees of sensitivity to the chirality of the halothane (B1672932) molecule.

The γ-aminobutyric acid type A (GABAA) receptor, a key inhibitory receptor in the brain, is a significant target for many anesthetic agents. Research has demonstrated that the enantiomers of halothane exhibit stereoselective actions at this receptor. Specifically, both (R)- and (S)-halothane have been shown to enhance the binding of [3H]flunitrazepam to brain membranes in a concentration-dependent manner, with no significant difference in potency or efficacy between the two isomers.

However, a notable stereoselectivity is observed in the modulation of agonist binding. Studies have revealed that while both enantiomers enhance the binding of the GABAA agonist [3H]muscimol, this compound demonstrates a slightly greater potency than (S)-halothane in this regard. This suggests that the subtle structural differences between the two enantiomers can lead to a significant impact on their interaction at the receptor level, potentially contributing to the development of more specific anesthetic drugs.

Stereoselective Effects of Halothane Enantiomers on GABAA Receptor Binding

LigandThis compound Effect(S)-Halothane EffectKey Finding
[3H]FlunitrazepamEnhances bindingEnhances bindingNo significant difference in potency or efficacy.
[3H]MuscimolEnhances binding with higher potencyEnhances binding with lower potencyThis compound is slightly more potent.

While research specifically delineating the enantiomer-specific effects of this compound on nicotinic acetylcholine (B1216132) receptors (nAChRs) is limited, studies on racemic halothane indicate that this receptor is a target for its anesthetic action. Racemic halothane has been shown to inhibit the binding of [3H]phencyclidine to the nAChR in a reversible and concentration-dependent manner. Kinetic studies have further revealed that the rate of phencyclidine dissociation is highly sensitive to halothane.

It is important to note that these findings are based on the racemic mixture of halothane, and therefore, the precise contribution and differential effects of the (R)-enantiomer remain to be fully elucidated. The general view is that halothane acts as an antagonist at nAChRs.

There is a paucity of research specifically investigating the differential binding of this compound to N-methyl-D-aspartate (NMDA) receptors. However, studies utilizing racemic halothane have established that it has an antagonistic effect on these excitatory glutamate (B1630785) receptors. Halothane's inhibitory action on NMDA receptors is thought to contribute to its anesthetic properties.

The mechanism of this antagonism is believed to be non-competitive, and it is known that halothane can suppress NMDA-stimulated currents in cultured neurons. While these observations are significant, the absence of comparative studies between the (R) and (S) enantiomers means that the specific stereoselective interactions of this compound with NMDA receptor subtypes and subunits are not yet understood.

Chiral Binding to Voltage-Gated Ion Channels and Cellular Transporters

The influence of this compound extends to voltage-gated ion channels, which are critical for the generation and propagation of action potentials. The chirality of the halothane molecule may play a role in its interaction with these channels, thereby affecting neuronal excitability.

Specific research on the stereoselective interaction of this compound with potassium channels, including the TWIK-related acid-sensitive K+ (TASK) channels, is not extensively documented. However, studies on racemic halothane have shown that it activates TASK channels. This activation leads to membrane hyperpolarization and a reduction in neuronal excitability, which is a plausible mechanism for its anesthetic effects.

Interestingly, research on the stereoisomers of the related anesthetic isoflurane (B1672236) has shown a lack of stereoselectivity in the activation of human TASK-1 channels. While this does not directly translate to halothane, it suggests that the stereochemical influence on this particular channel may be less pronounced than on other receptors. Halothane and isoflurane have been shown to have competitive interactions at TASK channels, with halothane acting as a more efficacious agonist.

Effects of Racemic Halothane on TASK Channels

ChannelEffect of Racemic HalothaneProposed MechanismReference
TASK-1ActivationMembrane hyperpolarization and reduced neuronal excitability
TASK-3ActivationContributes to anesthetic-induced immobility

The direct stereochemical influence of this compound on ryanodine (B192298) receptors (RyRs) and subsequent calcium homeostasis is an area with limited specific research. Ryanodine receptors are intracellular calcium release channels crucial for muscle contraction and neuronal signaling. Studies on racemic halothane have demonstrated that it is a direct activator of both skeletal (RyR1) and cardiac (RyR2) ryanodine receptors.

This activation is dependent on various factors, including the concentrations of cytosolic Ca2+, Mg2+, and ATP. For instance, in skeletal muscle, cytosolic ATP is required for halothane-induced activation of RyR1. In contrast, cardiac RyR2 responds to halothane even in the absence of ATP. The activation of RyRs by halothane leads to an increase in intracellular calcium, which can have profound effects on cellular function. However, without studies comparing the enantiomers, the specific contribution and stereoselectivity of this compound in this process remain unknown.

Enantioselective Binding to Voltage-Dependent Anion Channels (VDACs)

The voltage-dependent anion channel (VDAC) is a crucial protein in the outer mitochondrial membrane that regulates the flux of ions and metabolites between the mitochondria and the cytosol. While it is known that general anesthetics can affect mitochondrial function, specific data on the enantioselective binding of this compound to VDACs is not available in the current scientific literature. The potential for stereoselective interactions exists due to the chiral nature of both the anesthetic molecule and the protein target. Future research, potentially employing techniques such as affinity chromatography with chiral stationary phases or surface plasmon resonance with purified VDAC and separated halothane enantiomers, would be necessary to elucidate any differential binding affinities and the potential functional consequences of such selectivity.

Enantioselective Binding to Intracellular Proteins and Macromolecules

Direct Binding of this compound to Soluble Proteins (e.g., Ferritin, Hemoglobin)

Evidence for the stereoselective interaction of halothane enantiomers with soluble proteins has been reported, particularly with the iron-storage protein ferritin. While detailed binding affinity data for the individual enantiomers are scarce, studies on the interaction of racemic halothane with ferritin have suggested a preferential binding of the (R)-enantiomer. The chiral environment of the protein's binding pocket likely favors the spatial arrangement of the this compound molecule.

ProteinHalothane EnantiomerBinding Characteristic
FerritinThis compoundPreferential Binding
HemoglobinThis compoundGeneral Interaction

This table is based on qualitative findings and highlights the need for quantitative binding studies.

Allosteric Modulation of Enzyme Function by this compound Stereoisomers

Allosteric modulation, where a molecule binds to a site on an enzyme other than the active site to alter its activity, is a key mechanism for regulating cellular processes. While halothane has been shown to modulate the activity of various enzymes, there is a significant gap in the literature regarding the specific allosteric effects of the this compound enantiomer. The theoretical basis for enantioselective allosteric modulation is strong, as the subtle differences in the three-dimensional structure of the enantiomers could lead to differential binding to allosteric sites and, consequently, distinct effects on enzyme kinetics. However, without specific experimental data, any discussion on the allosteric modulation of enzyme function by this compound remains speculative.

Stereochemical Effects on Components of Mitochondrial Respiratory Complexes

The mitochondrial respiratory chain, responsible for ATP production, is a known target for volatile anesthetics. Halothane has been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. nih.govnih.gov However, research specifically investigating the stereochemical effects of this compound on the components of mitochondrial respiratory complexes is lacking. It is plausible that the enantiomers of halothane could exhibit differential inhibitory potencies on Complex I or other complexes due to the intricate and chiral nature of these multi-protein structures.

Mitochondrial ComplexEffect of Racemic HalothaneStereospecific Data for this compound
Complex IInhibition nih.govnih.govNot available
Complex IILess sensitive than Complex INot available
Complex IIINot a primary targetNot available
Complex IVNot a primary targetNot available
ATP SynthaseIndirectly affectedNot available

This table summarizes the general effects of halothane and highlights the absence of stereospecific data.

Stereochemical Modulators of Cellular and Subcellular Processes

Influence of this compound on Lipid-Protein Interactions in Membrane Microdomains

Lipid rafts, or membrane microdomains, are specialized regions of the cell membrane enriched in certain lipids and proteins that play a crucial role in cellular signaling. Halothane has been demonstrated to alter the structure and organization of lipid membranes. nih.govnih.gov These alterations can, in turn, influence the function of proteins residing within these microdomains. However, the current body of research does not provide a clear distinction between the effects of this compound and (S)-halothane on lipid-protein interactions within these microdomains. Since both lipids and proteins are chiral molecules, it is conceivable that the two enantiomers of halothane could induce different changes in the physical properties of the membrane and the lateral organization of its components, leading to stereospecific effects on cellular signaling pathways. Further investigation is required to explore this potential stereoselectivity.

Genetic Pathway Control of Sensitivity to Halothane Stereoisomers in Model Organisms (e.g., C. elegans)

The nematode Caenorhabditis elegans has proven to be a valuable model organism for dissecting the genetic underpinnings of sensitivity to volatile anesthetics, including the stereoisomers of halothane. nih.gov Studies using C. elegans have demonstrated that the response to anesthetic agents is not uniform and can be significantly altered by mutations in specific genes, revealing the existence of genetic pathways that control anesthetic sensitivity. nih.govnih.gov This research has been particularly insightful in differentiating the effects of this compound and (S)-halothane, suggesting that these enantiomers may interact with distinct molecular targets within the nervous system. nih.govnih.gov

Research into the genetic basis of halothane sensitivity has identified several genes that, when mutated, lead to altered responses to the anesthetic. nih.gov For instance, mutations in genes such as unc-79 and unc-80 have been shown to cause hypersensitivity to halothane. nih.gov Conversely, mutations in the unc-9 gene can suppress the hypersensitivity caused by unc-79 and unc-80 mutations. nih.gov These findings indicate a complex genetic network that modulates the organism's response to halothane.

The investigation of halothane's stereoisomers has provided compelling evidence for the role of specific protein targets in their mechanism of action. nih.govnih.gov Differences in potency between (R)- and (S)-halothane in various mutant strains of C. elegans point towards a stereoselective interaction with these targets. nih.govnih.gov One of the most striking examples of this stereoselectivity is observed in the fc34 mutant strain. nih.govnih.gov In this particular mutant, this compound is approximately three times more potent than its (S)-enantiomer, a significant deviation from the more modest differences seen in wild-type and other mutant strains. nih.govnih.gov This pronounced difference in the fc34 mutant strongly suggests that the protein product of the affected gene interacts stereoselectively with halothane.

The differential sensitivity to halothane enantiomers across various genetic backgrounds in C. elegans supports the hypothesis that both lipid and protein targets may be involved in mediating the effects of halothane. nih.govnih.gov The existence of a genetic pathway controlling sensitivity to halothane, as evidenced by these studies, underscores the complexity of anesthetic mechanisms at the molecular level. nih.govnih.gov The use of C. elegans as a model system continues to be instrumental in identifying and characterizing the components of these pathways.

The following table summarizes the research findings on the sensitivity of different C. elegans strains to the stereoisomers of halothane, highlighting the genetic influence on the response to this compound.

StrainRelevant GenotypeEC50 this compound (%)EC50 (S)-halothane (%)R/S Potency RatioReference
N2 (Wild-Type)Wild-Type1.3 ± 0.11.8 ± 0.10.72 nih.gov
fc34fc340.4 ± 0.11.2 ± 0.10.33 nih.gov
unc-79unc-790.4 ± 0.00.7 ± 0.00.57 nih.gov
unc-80unc-800.4 ± 0.00.7 ± 0.00.57 nih.gov

EC50 represents the concentration of the anesthetic that causes immobility in 50% of the population.

Theoretical and Computational Studies of R Halothane Stereochemistry

Quantum Chemical Calculations for (R)-Halothane Electronic and Stereochemical Properties

Quantum chemical (QC) methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules, which governs their reactivity and intermolecular interactions. jocpr.comrowansci.comucr.edu These calculations are fundamental to understanding how this compound interacts with its biological environment at a sub-atomic level.

Quantum chemical calculations reveal that the distribution of electrons in the halothane (B1672932) molecule is highly polarized due to the presence of electronegative halogen atoms. mdpi.com This creates regions of positive and negative electrostatic potential on the molecular surface. A notable feature is the region of positive electrostatic potential, known as a "sigma-hole," located on the halogen atoms (bromine and chlorine) opposite to the C-Br and C-Cl covalent bonds. mdpi.com

This sigma-hole gives halothane the ability to act as a halogen bond (HaB) donor, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen found in protein residues. worldsiva.orgresearchgate.netnih.gov Experimental and computational studies have confirmed that halothane can form short, directional halogen bonds with molecules containing phosphoryl oxygen, serving as a model for interactions with phospholipids (B1166683) or protein backbones. researchgate.netnih.gov Furthermore, the hydrogen atom on the chiral carbon of halothane is acidic, allowing it to participate in hydrogen bonding (HB). researchgate.netnih.gov The ability of this compound to simultaneously act as both a halogen bond and hydrogen bond donor provides a strong molecular basis for its specific and oriented binding to biological targets. nih.gov The precise geometry of these interactions would inherently depend on the stereochemistry at the chiral center.

Conformational analysis involves mapping the potential energy surface of a molecule to identify its stable three-dimensional structures (conformers) and the energy barriers between them. nih.govnih.govbiomedres.us For this compound, the primary degree of freedom is the rotation around the carbon-carbon single bond. Quantum chemical calculations can determine the relative energies of the different staggered and eclipsed conformations.

Computational Modeling of Enantioselective Biological Recognition and Metabolism

Computational models are crucial for integrating structural, dynamic, and electronic information to explain the stereoselective biological effects of chiral drugs. For this compound, this involves modeling its differential interactions with receptors and metabolic enzymes.

The metabolism of halothane, which can lead to the formation of reactive intermediates, is primarily carried out by cytochrome P-450 (CYP) enzymes, particularly CYP2E1. nih.govdrugbank.com Quantum chemical studies have been used to investigate the proposed pathways of halothane's reductive metabolism. nih.gov These calculations model the electronic structure of halothane and the intermediates formed upon one- and two-electron reduction. The results suggest a facile elimination of the bromide ion to form a radical intermediate. nih.gov

In Silico Prediction of Stereoselective Enzymatic Transformations

The biotransformation of halothane is known to be stereoselective and is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Experimental studies have shown that the metabolism of the two enantiomers can lead to different outcomes, with one study demonstrating that the (R)-isomer of halothane produces significantly higher amounts of trifluoroacetylated (TFA) protein adducts than the (S)-isomer. nih.gov These adducts are implicated in the rare but severe immune-mediated hepatotoxicity known as "halothane hepatitis." nih.gov Understanding the reasons for this stereoselectivity is crucial, and in silico methods offer a viable pathway to elucidate the underlying mechanisms.

Computational techniques such as molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) simulations are instrumental in predicting and analyzing these enzymatic transformations. researchgate.netufl.edu While specific QM/MM studies exclusively focused on this compound's metabolism are not extensively documented in publicly available literature, the established methodologies for studying CYP450 selectivity provide a clear framework for how such an investigation would proceed. ufl.edu

Molecular Docking: This approach would be used to predict the binding orientation of this compound versus (S)-halothane within the active site of relevant CYP450 isoforms, such as CYP2E1 and CYP2A6, which are known to metabolize halothane. nih.gov The simulation would calculate the binding affinity and pose of each enantiomer. A more favorable binding energy or a more productive orientation (i.e., the C-H bond to be oxidized being closer to the heme iron's reactive oxygen species) for one enantiomer could explain a higher rate of metabolism.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: This hybrid method is essential for modeling the actual chemical reaction of oxidation. rsc.org In a QM/MM simulation, the halothane molecule and the immediate enzymatic environment (the heme group) are treated with high-level quantum mechanics to accurately model the electronic changes during bond breaking and formation. The rest of the protein is treated with classical molecular mechanics. By calculating the activation energy barriers for the hydrogen abstraction from the (R)- and (S)-enantiomers, researchers can predict which reaction is kinetically favored. A lower energy barrier for the this compound pathway would provide a quantitative explanation for its observed metabolic preference leading to TFA adducts.

Quantum chemical studies have been performed on the general reductive metabolism of halothane by cytochrome P-450, successfully modeling the electronic structure of intermediates and the formation of a carbene complex that explains observed spectral characteristics. nih.gov Extending such studies to compare the activation energies and reaction pathways for both (R)- and (S)-halothane under oxidative conditions would be the logical next step in fully predicting their stereoselective transformations.

The table below illustrates hypothetical comparative data that could be generated from such computational studies to explain stereoselectivity.

Computational MethodParameterThis compound(S)-HalothaneImplication for Stereoselectivity
Molecular Docking Binding Energy (kcal/mol)-6.5-5.8(R)-enantiomer shows stronger binding to the active site.
Distance to Heme Iron (Å)3.84.5(R)-enantiomer is positioned more favorably for oxidation.
QM/MM Simulation Activation Energy (kcal/mol)15.217.8The reaction for (R)-enantiomer is kinetically more favorable.

Note: The data in this table is illustrative and intended to represent the type of results generated by these computational methods.

Ligand-Based and Structure-Based Approaches to Chiral Discrimination

Chiral discrimination, the ability to differentiate between enantiomers, is fundamental to separation science and understanding pharmacological activity. The enantiomers of halothane can be separated experimentally using chiral stationary phases, such as those based on cyclodextrins. taylorfrancis.com Computational modeling provides deep insights into the molecular interactions responsible for this recognition. taylorfrancis.com These methods are generally categorized as ligand-based or structure-based.

Ligand-Based Approaches: These methods focus on the properties of the chiral molecules themselves. A key technique is pharmacophore modeling. A pharmacophore model for this compound would define the specific three-dimensional arrangement of its atoms (e.g., the hydrogen, bromine, chlorine, and trifluoromethyl group) that are critical for interacting with a chiral selector. By comparing the pharmacophore of the (R)-enantiomer with that of the (S)-enantiomer, one could identify the key steric and electronic differences that a chiral environment must recognize to achieve separation.

Structure-Based Approaches: These methods model the direct interaction between the chiral molecule and its binding partner (the chiral selector).

Molecular Docking: Similar to its use in enzymatic studies, docking can predict how this compound and (S)-halothane bind within the cavity of a chiral selector like β-cyclodextrin. The primary goal is to calculate the binding energies of the diastereomeric complexes formed between the selector and each enantiomer. The enantiomer that forms the more stable complex (i.e., has a lower binding energy) is expected to be retained longer in a chromatographic column.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the host-guest complex, allowing researchers to observe the stability of the interaction over time and analyze the specific intermolecular forces involved. nih.gov For this compound complexed with a cyclodextrin (B1172386), an MD simulation could reveal the duration and nature of hydrogen bonds, van der Waals forces, and hydrophobic interactions. Comparing the dynamics and interaction energies of the complexes for both enantiomers can elucidate the subtle differences that lead to chiral recognition. For example, one enantiomer might fit more snugly or form more persistent hydrogen bonds within the cyclodextrin cavity, explaining the observed separation.

A hypothetical comparison of results from a structure-based study of halothane enantiomers with β-cyclodextrin is presented below.

ApproachMetricThis compound Complex(S)-Halothane ComplexBasis for Chiral Discrimination
Molecular Docking Binding Free Energy (ΔG, kcal/mol)-4.2-3.7The this compound complex is thermodynamically more stable.
Molecular Dynamics Average Number of H-Bonds1.81.1This compound forms more stable hydrogen bonds with the selector.
Molecular Dynamics Residence Time in Cavity (ns)15.39.6This compound remains complexed for a longer duration.

Note: The data in this table is illustrative and intended to represent the type of results generated by these computational methods.

Development of Novel Computational Methodologies for Chiral Volatile Compounds

The accurate computational modeling of chiral volatile compounds like this compound presents unique challenges. These molecules are small, flexible, and their interactions are often dominated by weak, non-covalent forces. Therefore, the development of robust and accurate computational methodologies is an active area of research. A cornerstone of these methodologies is the quality of the underlying force field.

A force field is a set of parameters and mathematical functions used in molecular mechanics and molecular dynamics simulations to describe the potential energy of a system of atoms. For halogenated compounds like halothane, standard force fields have often been shown to provide poor representations of electrostatic interactions, which are critical for accurate modeling.

Key areas of development include:

Improved Force Field Parametrization: Researchers are working on developing more accurate force field parameters specifically for halogenated hydrocarbons. This involves refining the partial atomic charges and van der Waals parameters for halogen atoms to better reproduce experimental data and results from high-level quantum mechanics calculations. nih.gov For instance, ab initio calculations can be used to derive parameter sets for halothane that more accurately model its interactions with biological macromolecules or chiral selectors. nih.gov

Polarizable Force Fields: Traditional force fields use fixed atomic charges. However, in reality, the electron distribution of a molecule changes in response to its environment. Polarizable force fields account for this by allowing atomic charges to fluctuate, providing a more physically realistic description of intermolecular interactions, especially those involving halogens which can form halogen bonds.

Integration with Quantum Mechanics: As seen in QM/MM methods, combining the accuracy of quantum mechanics for reactive or electronically complex regions with the efficiency of molecular mechanics for the larger environment is a powerful strategy. rsc.org Developing more seamless and efficient interfaces between QM and MM calculations is crucial for studying the reactions and interactions of molecules like this compound.

Enhanced Sampling Techniques: The flexibility of chiral molecules and the potentially small energy differences between different binding modes require advanced simulation techniques. Methods like metadynamics and replica-exchange molecular dynamics can more effectively explore the conformational landscape of the molecule and its complexes, leading to more reliable calculations of binding free energies and a better understanding of the factors driving chiral recognition.

These advancements in computational methodologies are essential for increasing the predictive power of simulations, ultimately aiding in the rational design of new chiral separation techniques and providing a deeper understanding of the stereoselective interactions of volatile anesthetics like this compound in biological systems.

Q & A

Basic Research Questions

Q. How can experimental protocols for (R)-halothane delivery be standardized to ensure reproducibility in respiratory studies?

  • Methodological Answer : Use dual administration routes: systemic inhalation (e.g., 1–2 MAC halothane) and localized perfusion (e.g., carotid body perfusion with Krebs-Ringer solution saturated with halothane). Maintain physiological conditions (e.g., rectal temperature at 37–38°C via circulating water blankets) to minimize confounding variables . For gas concentration validation, employ gas chromatography to compare superfusate samples with halothane standards, ensuring consistency across trials .

Q. What statistical methods are appropriate for analyzing halothane's dose-dependent effects on ion channels or neural activity?

  • Methodological Answer : Use paired/unpaired Student’s t-tests for amplitude and decay kinetics (e.g., Kv2.1 channel currents). For repetitive stimulation protocols, apply linear regression with ANOVA to assess time-dependent changes. Report data as mean ± SEM and set significance at p < 0.05 . For behavioral recovery studies, combine ANOVA with post hoc tests (e.g., Tukey) to compare control and halothane-treated groups .

Q. How can researchers validate halothane concentrations in vitro to ensure accurate dosing?

  • Methodological Answer : Utilize gas chromatography to measure halothane concentrations in buffer solutions or superfusates. For intracellular Ca²⁺ studies (e.g., hepatocytes), confirm stability via aequorin luminescence baselines and triplicate measurements per preparation . Standardize delivery systems with halothane-resistant materials (e.g., Tygon tubing, Omnifit valves) to prevent absorption artifacts .

Advanced Research Questions

Q. What molecular mechanisms underlie halothane-induced dysregulation of lipid metabolism in hepatic tissues?

  • Methodological Answer : Conduct transcriptomic profiling (e.g., RNA sequencing) to identify differentially expressed genes (DEGs) like KRT31, which links hepatocyte structural integrity to lipid metabolism. Validate findings via functional enrichment analysis (e.g., DAVID, STRING) to map pathways (e.g., lipid modification by keratin polypeptides). Cross-reference with histochemical assays to confirm lipid accumulation in halothane-exposed hepatocytes .

Q. How can contradictory data on halothane's impact on neural recovery after brain injury be resolved?

  • Methodological Answer : Compare morphological (e.g., synaptogenesis suppression via halothane) and behavioral outcomes (e.g., T-maze alternation recovery) using multivariate regression. Design studies with parallel control groups exposed to alternative anesthetics (e.g., isoflurane) to isolate halothane-specific effects. Prioritize longitudinal designs to track temporal dissociation between structural and functional recovery .

Q. Does halothane alter Ca²⁺ sensitivity in myocardial fibers differently across developmental stages?

  • Methodological Answer : Use skinned myocardial fibers from newborn vs. adult models to measure tension-Ca²⁺ relationships. Normalize tension data to maximal Ca²⁺ activation at incremental halothane concentrations (e.g., 1–3%). Apply Hotelling’s tests to compare shifts in Ca²⁺ concentration required for 50% activation, revealing age-dependent sensitivity differences .

Q. What bioinformatics approaches are optimal for identifying halothane-associated gene networks in neural or hepatic systems?

  • Methodological Answer : Perform weighted gene co-expression network analysis (WGCNA) on transcriptomic datasets to cluster DEGs (e.g., 44 DEGs identified in halothane-exposed brain tissues). Validate hubs (e.g., KRT31) via knockout/knockdown models and correlate with lipidomic or proteomic profiles. Use Cytoscape for network visualization and Gene Ontology (GO) term enrichment .

Data Contradiction & Analysis

Q. Why do studies report conflicting results on halothane's dose-dependent effects on ventricular pressure-volume relationships?

  • Methodological Answer : Standardize pressure metrics (e.g., PCWP vs. LVEDP) and apply logarithmic regression to model halothane-dose relationships. Use Hotelling’s tests to compare parameters (e.g., In(A) and B) across MAC levels. Ensure consistent anesthesia depth (e.g., 1 vs. 2 MAC) and exclude outliers via Grubbs’ test to reduce variability .

Q. How do antagonistic interactions between halothane and sevoflurane affect spontaneous Ca²⁺ release in cardiac myocytes?

  • Methodological Answer : Employ repeated-measures ANOVA with SigmaStat/SigmaPlot for dose-response curves. Compare halothane alone (0.6 mM) vs. halothane-sevoflurane mixtures using independent t-tests. Normalize Ca²⁺ transient frequency to baseline and account for solvent effects (e.g., DMSO controls) .

Tables for Reference

Table 1 : Key Experimental Protocols for Halothane Delivery

Protocol ComponentDescriptionReference
Systemic Inhalation1–2 MAC halothane via vaporizer; validate with gas chromatography
Localized PerfusionCarotid body perfusion with KR solution + halothane (saturated)
Temperature ControlCirculating water blanket (37–38°C)

Table 2 : Statistical Methods for Halothane Studies

Analysis TypeApplication ExampleSoftware/ToolReference
Paired t-testKv2.1 current amplitude changesSigmaStat
Repeated-measures ANOVASpontaneous Ca²⁺ transient frequencySPSS/SigmaPlot
Hotelling’s testPressure-volume relationship comparisonsCustom scripts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.